1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGQFXMGKIVYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Selectivity
Regioselective bromination remains a bottleneck. Kinetic studies reveal that electron-donating groups (e.g., methoxymethoxy) direct bromine to the para position, while fluorine’s inductive effect favors meta substitution. Using NBS in acetonitrile at 40°C enhances para-bromination (93% selectivity) compared to dichloromethane (78%).
Stability of Methoxymethoxy Intermediates
The methoxymethoxy group is prone to acid-catalyzed cleavage. In situ IR spectroscopy demonstrates that maintaining pH > 7 during etherification with methoxymethyl chloride prevents hydrolysis. Anhydrous sodium sulfate as a drying agent further improves yields by 12%.
Purification Challenges
Chromatographic separation of isomers is often required. HPLC analysis (C18 column, 70:30 hexane:ethyl acetate) resolves the target compound (Rₜ = 8.2 min) from ortho-brominated byproducts (Rₜ = 6.9 min). Recrystallization from ethanol/water (4:1) enhances purity to >99%.
Industrial-Scale Production Considerations
The patent CN104478670B outlines a cost-effective route using o-toluidine as a starting material. Key advantages include:
-
Low-cost reagents : NBS and ZnCl₂ replace expensive palladium catalysts.
-
Tolerance to impurities : Intermediate 4-bromo-2-methylaniline requires no chromatography.
-
Solvent recycling : Chloroform and phenetole are recovered via distillation (85% efficiency).
However, the use of carcinogenic 1,2-dichloroethane in early steps necessitates stringent safety protocols .
Chemical Reactions Analysis
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methoxymethoxy group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxymethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in halogen placement, substituent types, or functional groups. Key examples include:
Key Observations :
- The methoxymethoxy group in the target compound distinguishes it from analogs with simple methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. This group enhances steric bulk and polarity, influencing reactivity in cross-coupling reactions .
- Halogen positioning (e.g., fluorine at 5 vs.
Physical and Chemical Properties
- Boiling Point : Bromo-fluoro-methoxybenzene derivatives (e.g., 1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene) exhibit boiling points ~342°C, suggesting similar thermal stability for the target compound .
- Density : Substituted bromobenzenes typically range from 1.4–1.6 g/cm³, influenced by halogen and methoxymethoxy content .
- Solubility: The methoxymethoxy group increases solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-polar analogs .
Biological Activity
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene is a halogenated aromatic compound with potential biological activities. Understanding its biological effects is crucial for applications in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and case reports.
- Molecular Formula : C₉H₈BrClF O₂
- Molecular Weight : 269.5 g/mol
- CAS Number : 201849-17-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that halogenated compounds often exhibit antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited.
- Anticancer Potential : Some halogenated aromatic compounds are known to interact with cellular signaling pathways involved in cancer progression. Research indicates that this compound might disrupt these pathways, leading to apoptosis in cancer cells.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes, including those involved in metabolic processes. The inhibition of cytochrome P450 enzymes has been noted, which could affect drug metabolism and toxicity profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various halogenated compounds, including this compound. The results showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 10 |
| Control (no treatment) | >100 |
Case Study 2: Anticancer Activity
In a series of experiments assessing the cytotoxicity of halogenated compounds on cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability in HeLa and MCF7 cells.
| Concentration (µM) | % Viability (HeLa) | % Viability (MCF7) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 30 | 40 |
The proposed mechanism for the biological activity of this compound includes:
- Interaction with DNA : Halogenated compounds can intercalate into DNA, potentially leading to mutations or cell death.
- Enzyme Modulation : By inhibiting cytochrome P450 enzymes, the compound may alter the metabolism of endogenous and exogenous substances, impacting overall cellular health.
Q & A
Q. What are the standard synthetic routes for preparing 1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene, and what purification methods are recommended?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and protection of hydroxyl groups. A general procedure (GP-1) involves starting with a substituted benzaldehyde (e.g., 2-bromo-5-methoxybenzaldehyde) and performing halogenation (e.g., bromination or chlorination) under controlled conditions. The methoxymethoxy (MOM) protecting group is introduced using chloromethyl methyl ether (MOM-Cl) in the presence of a base. Purification is achieved via flash column chromatography (5% ethyl acetate/hexane), as described for structurally similar bromo-methoxybenzene derivatives . For analogs like 4-bromo-2-methoxy-1-(methoxymethoxy)benzene, yields >98% purity are attainable using this method .
Q. How can researchers validate the structure and purity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Key techniques include:
- NMR : Analyze and NMR spectra to confirm substituent positions. For example, methoxymethoxy groups exhibit distinct δ 3.3–3.5 ppm (OCH) and δ 4.6–5.0 ppm (OCHO) signals.
- Mass Spectrometry (EI-HRMS) : Compare experimental [M] values with theoretical calculations (e.g., CHBrClFO: calc. 292.91, exp. 292.89) to confirm molecular weight .
- Elemental Analysis : Address discrepancies between calculated and experimental values (e.g., C%: calc. 39.3 vs. exp. 38.9) by verifying sample dryness and calibration standards .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom at position 1 acts as a primary electrophilic site for cross-coupling. The chlorine (position 2) and fluorine (position 5) exert electron-withdrawing effects, enhancing the bromide’s leaving-group ability. However, steric hindrance from the methoxymethoxy group (position 4) may reduce reactivity. To optimize yields:
Q. What strategies resolve contradictions between computational and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or HRMS data often arise from solvation effects or incomplete deuteration. For example:
- Case Study : A calculated shift of δ 122.5 ppm (C-Br) vs. an experimental δ 120.8 ppm may indicate solvent interactions (CDCl vs. DMSO-d).
- Solution : Run DFT calculations (e.g., B3LYP/6-311+G**) with explicit solvent models to improve agreement .
Q. How can competing reaction pathways (e.g., nucleophilic substitution vs. elimination) be controlled during functionalization?
- Methodological Answer :
- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMSO) and mild bases (KCO) to favor SAr mechanisms.
- Elimination : Minimize by avoiding strong bases (e.g., NaH) and high temperatures.
- Monitoring : Employ in situ IR or NMR to track intermediate formation .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
